N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride is a synthetic small-molecule compound characterized by a benzodioxolyl moiety linked via an acetamide bridge to a piperazine ring substituted with a methylimidazolyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. This compound’s structural complexity arises from the integration of heterocyclic systems (benzodioxole, imidazole, and piperazine), which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3.2ClH/c1-20-5-4-18-17(20)22-8-6-21(7-9-22)11-16(23)19-13-2-3-14-15(10-13)25-12-24-14;;/h2-5,10H,6-9,11-12H2,1H3,(H,19,23);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQAXFIXDVPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Molecular Structure
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H24Cl2N4O3 |
| Molecular Weight | 426.34 g/mol |
| InChI | InChI=1S/C20H24Cl2N4O3/c1-16(22)12-10-20(18(24)25)14-19(23)17(21)15(11-12)13(8)9/h10,12H,11,14H2,1H3,(H,24,25) |
| Solubility | Soluble in DMSO |
Spectral Data
Spectral analysis indicates that the compound exhibits distinct peaks in NMR and IR spectra, confirming its structural integrity and purity .
Research indicates that this compound may interact with various biological targets, including protein kinases and receptors involved in neurotransmission. The imidazole and piperazine moieties suggest potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Key Targets:
- Protein Kinases : The compound has shown inhibitory effects on specific kinases such as DYRK1A and GSK3β, which are implicated in neurodegenerative diseases and cancer .
- Receptor Binding : Preliminary studies suggest it may bind to 7TM receptors, influencing cardiovascular and central nervous system functions .
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These results indicate significant antiproliferative activity, suggesting potential as an anticancer agent .
Case Studies
A study evaluated the compound's effect on human cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase of the cell cycle. This mechanism aligns with known pathways for anticancer agents targeting tubulin polymerization .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide exhibit significant antimicrobial properties. Studies have evaluated the efficacy of such compounds against various bacterial strains and fungi, demonstrating their potential as effective antimicrobial agents. For instance, derivatives of benzodioxole have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in inhibiting the growth of pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Similar benzodioxole derivatives have been investigated for their cytotoxic effects against cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . For example, the synthesis and evaluation of related acetamides have shown notable anticancer activity against various cancer types .
Enzyme Inhibition
The compound is believed to exert its biological effects through the inhibition of specific enzymes. For instance, studies have indicated that related compounds can inhibit key enzymes such as acetylcholinesterase and alpha-glucosidase, which are crucial in metabolic pathways . This inhibition may contribute to the compound's therapeutic effects in conditions like diabetes and Alzheimer's disease.
Interaction with Biological Targets
Molecular docking studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride may interact with various biological targets, including receptors and enzymes involved in disease processes. The binding affinity and specificity for these targets are critical for its pharmacological efficacy .
Antitubercular Activity
Research has highlighted the potential use of benzodioxole derivatives in treating tuberculosis. Compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models . The ability to inhibit vital mycobacterial enzymes further supports their therapeutic potential.
Neurological Disorders
Given its effects on acetylcholinesterase inhibition, this compound may also be explored for treating neurological disorders such as Alzheimer's disease. By enhancing cholinergic neurotransmission through enzyme inhibition, it could provide symptomatic relief or modify disease progression .
Case Studies and Research Findings
Comparison with Similar Compounds
A. Benzimidazole Derivatives ()
Compounds such as N-((2-5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) and 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) feature benzimidazole cores with halogen substituents. These derivatives exhibit distinct spectroscopic profiles (e.g., FTIR absorption for -C=N at 1615–1630 cm⁻¹ and C-Cl at 750–770 cm⁻¹) compared to the target compound, which lacks halogenation but includes a benzodioxole ring (C-O-C stretching at ~1250 cm⁻¹) .
B. Piperazine-Imidazole Hybrids ()
Compounds like 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride and 3-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride share the imidazole-piperazine motif but differ in substituents and backbone rigidity.
C. Benzodioxol-Containing Compounds ()
The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4) () shares the benzodioxole moiety but incorporates a hydrazinecarboxamide group instead of an acetamide-piperazine system. This difference likely alters solubility and metabolic stability, as hydrazine derivatives are prone to oxidation .
Physicochemical and Pharmacological Properties
The table below compares key attributes of the target compound and its analogs:
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized?
The compound’s synthesis typically involves coupling benzodioxol and imidazole-piperazine moieties via acetamide linkages. Key intermediates (e.g., benzodioxol-5-yl acetamide derivatives) are synthesized using nucleophilic substitution or condensation reactions under reflux with solvents like ethanol or DMF. Catalysts such as potassium carbonate or triethylamine are employed to enhance reactivity . Characterization includes:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxol protons at δ 6.7–7.2 ppm, piperazine methyl groups at δ 2.3–3.1 ppm).
- Elemental analysis to validate purity (deviation <0.4% for C, H, N content) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH-dependent hydrolysis tests (e.g., incubation in buffers at pH 2–12 for 24–72 hours) with HPLC monitoring.
- Light sensitivity assays using accelerated UV exposure (ICH Q1B guidelines). Recrystallization from ethanol or acetonitrile is recommended to enhance crystalline stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic intermediates, while ethanol reduces side reactions.
- Catalyst selection : Transition metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., DBU for amidation) enhance regioselectivity.
- Temperature control : Lower temperatures (0–25°C) minimize imidazole ring decomposition, while reflux (80–100°C) accelerates coupling .
- Workflow integration : Computational tools (e.g., density functional theory for transition-state modeling) predict optimal reaction pathways, reducing trial-and-error .
Q. What strategies resolve contradictions in reported biological activity data (e.g., COX inhibition vs. antimicrobial effects)?
Contradictions may arise from assay variability or off-target interactions. Solutions include:
- Dose-response profiling to establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293 vs. RAW264.7).
- Target engagement assays (e.g., surface plasmon resonance) to confirm binding specificity to intended receptors.
- Molecular docking studies to compare binding poses with structurally related compounds (e.g., imidazole-piperazine derivatives showing divergent activities) .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores?
SAR workflows involve:
- Scaffold diversification : Synthesizing analogs with substitutions on the benzodioxol (e.g., halogenation) or piperazine (e.g., alkylation) groups.
- Bioisosteric replacement : Replacing the acetamide linker with sulfonamide or urea groups to modulate solubility.
- 3D-QSAR modeling using CoMFA/CoMSIA to correlate substituent electronic properties with activity .
Q. What computational methods predict binding affinities for target proteins (e.g., GPCRs or kinases)?
Advanced approaches include:
Q. How are spectral data discrepancies (e.g., unexpected NMR shifts) resolved during structural elucidation?
Discrepancies are addressed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
